N-(9H-fluoren-2-yl)furan-2-carboxamide
Description
N-(9H-fluoren-2-yl)furan-2-carboxamide is a hybrid organic compound featuring a fluorene moiety linked to a furan-2-carboxamide group. Fluorene derivatives are widely studied for their rigid aromatic structure, which enhances thermal stability and π-π interactions, while furan carboxamides are recognized for their heterocyclic reactivity and biological relevance . However, analogous compounds, such as N-(4-bromophenyl)furan-2-carboxamide, are synthesized via reactions between furan-2-carbonyl chloride and aromatic amines in the presence of bases like triethylamine .
Properties
Molecular Formula |
C18H13NO2 |
|---|---|
Molecular Weight |
275.3g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13NO2/c20-18(17-6-3-9-21-17)19-14-7-8-16-13(11-14)10-12-4-1-2-5-15(12)16/h1-9,11H,10H2,(H,19,20) |
InChI Key |
RSPQLIKJLRHLOT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide
- Structure : Replaces the fluorenyl group with a 4-bromophenyl substituent.
- Synthesis : Prepared via direct coupling of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane (DCM) with triethylamine, achieving a 94% yield .
- Applications : Used as a precursor in Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives for drug discovery .
- Key Data: Property N-(4-Bromophenyl)furan-2-carboxamide N-(9H-fluoren-2-yl)furan-2-carboxamide Molecular Formula C₁₁H₈BrNO₂ C₁₈H₁₃NO₂ Molecular Weight (g/mol) 266.09 275.30 Yield 94% Not reported
N-(9H-fluoren-2-yl)thiophene-2-carboxamide
- Structure : Substitutes the furan ring with a thiophene heterocycle.
- Physicochemical Properties: Molecular Formula: C₁₈H₁₃NOS Molecular Weight: 291.37 g/mol .
- Comparison : Thiophene’s higher electron density and larger atomic radius (sulfur vs. oxygen) may enhance π-stacking interactions compared to furan. This could influence solubility and binding affinity in biological systems.
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide
- Structure : Features a bifunctional aromatic substituent (fluorobenzyl and methoxyphenyl groups).
- Biological Activity: Exhibits antiviral properties by targeting the non-structural protein 2C in enteroviruses and rhinoviruses. Modifications to its backbone improve efficacy and reduce cytotoxicity .
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